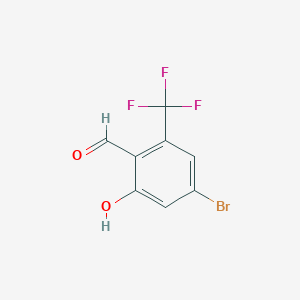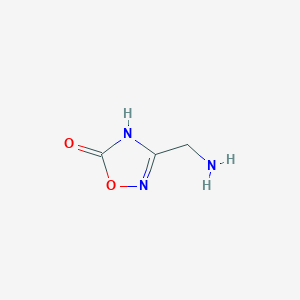![molecular formula C16H15BrClN3O3S B2365823 5-bromo-2-cloro-N-(2-(3-metil-2,2-dioxidobenzo[c][1,2,5]tiadiazol-1(3H)-il)etil)benzamida CAS No. 2034590-66-2](/img/structure/B2365823.png)
5-bromo-2-cloro-N-(2-(3-metil-2,2-dioxidobenzo[c][1,2,5]tiadiazol-1(3H)-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound with a broad spectrum of applications in scientific research, including chemistry, biology, medicine, and industrial processes. This compound's structure features multiple functional groups, making it a versatile reagent in various chemical reactions and studies.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: In biological studies, it can act as a probe or marker due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically begins with commercially available starting materials, such as 5-bromo-2-chlorobenzoyl chloride and 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Step-by-Step Synthesis:
Step 1: The acyl chloride is first reacted with an appropriate amine in the presence of a base to form the benzamide core.
Step 2: Subsequent reactions, including electrophilic substitution and nucleophilic substitution, incorporate the various substituents such as the bromo, chloro, and methyl groups.
Reaction Conditions: Typical reaction conditions include using solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods:
Scale-Up: For large-scale production, automated reactors with precise temperature and pressure control are used to ensure the consistency and purity of the final product.
Purification: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can also occur, particularly at the halogen sites, resulting in dehalogenated products.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Conditions: Various bases, acids, and catalysts depending on the type of substitution desired.
Major Products:
Products vary widely based on reaction conditions but can include substituted benzamides, dehalogenated derivatives, and oxidized products.
Mecanismo De Acción
Mechanism: The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, depending on its application.
Molecular Targets and Pathways: It may inhibit or activate certain pathways, leading to desired biological or chemical outcomes. Detailed studies on its mechanism involve techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling.
Comparación Con Compuestos Similares
Unique Features: Compared to other benzamide derivatives, the presence of the bromo, chloro, and thiadiazole moieties imparts unique chemical reactivity and biological activity.
Similar Compounds: Examples include other benzamides with different halogen substitutions or related thiadiazole derivatives.
Comparison: This specific compound often exhibits higher stability and reactivity due to the combination of its substituents, making it distinct in various applications.
5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is truly fascinating in its complexity and versatility, embodying the intricate beauty of organic chemistry.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3S/c1-20-14-4-2-3-5-15(14)21(25(20,23)24)9-8-19-16(22)12-10-11(17)6-7-13(12)18/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYDHTGMOLATID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)

![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)
![6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)


![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)

![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)



